molecular formula C11H14N2O B14348485 5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol CAS No. 90859-31-7

5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol

Cat. No.: B14348485
CAS No.: 90859-31-7
M. Wt: 190.24 g/mol
InChI Key: DHVGCZJXRGUSBR-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenyl group and two methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol can be achieved through various methods. One common approach involves the cyclization of amidines and ketones under transition-metal-free conditions . Another method includes the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole . These reactions typically require mild conditions and can be carried out in aqueous or ethanolic solutions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl and methyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like dimethyldioxirane, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .

Major Products

The major products formed from these reactions include imidazolone derivatives, amine derivatives, and substituted imidazoles .

Scientific Research Applications

5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol is unique due to the presence of both phenyl and dimethyl groups, which enhance its chemical stability and biological activity.

Properties

CAS No.

90859-31-7

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5,5-dimethyl-2-phenyl-1,4-dihydroimidazol-4-ol

InChI

InChI=1S/C11H14N2O/c1-11(2)10(14)12-9(13-11)8-6-4-3-5-7-8/h3-7,10,14H,1-2H3,(H,12,13)

InChI Key

DHVGCZJXRGUSBR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N=C(N1)C2=CC=CC=C2)O)C

Origin of Product

United States

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